molecular formula C14H26OSi3 B14221136 CID 78068280

CID 78068280

Katalognummer: B14221136
Molekulargewicht: 294.61 g/mol
InChI-Schlüssel: GSIMLNBIEKIDPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78068280” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78068280 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for the compound. This involves the use of large-scale reactors and advanced production techniques. The industrial production methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78068280 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.

Wissenschaftliche Forschungsanwendungen

CID 78068280 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, the compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 78068280 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in the action of this compound are studied to understand its effects at the cellular and molecular levels.

Eigenschaften

Molekularformel

C14H26OSi3

Molekulargewicht

294.61 g/mol

InChI

InChI=1S/C14H26OSi3/c1-14(2,3)18(17(6)7,15-16(4)5)13-11-9-8-10-12-13/h8-12H,1-7H3

InChI-Schlüssel

GSIMLNBIEKIDPS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(O[Si](C)C)[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.